molecular formula C12H18IN B1215272 Iofetamine (123I) CAS No. 75917-92-9

Iofetamine (123I)

Cat. No.: B1215272
CAS No.: 75917-92-9
M. Wt: 299.18 g/mol
InChI Key: ISEHJSHTIVKELA-DCWJVSPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iofetamine Hydrochloride I-123, also known as N-isopropyl-p-iodoamphetamine (IMP), is a lipid-soluble radiopharmaceutical agent extensively used in research for imaging regional cerebral blood perfusion (rCBF) with Single-Photon Emission Computed Tomography (SPECT). Its high first-pass extraction efficiency and lipophilicity allow it to cross the blood-brain barrier rapidly, with a distribution in the brain that closely reflects blood flow and neuronal activity . Upon entry into neurons, iofetamine (123I) is believed to interact with synaptic vesicles, showing an affinity for monoamine transporters. It inhibits the reuptake of serotonin and norepinephrine and induces the release of these neurotransmitters, as well as dopamine . This mechanism facilitates its temporary trapping in the brain, enabling prolonged imaging windows. The radioactive isotope iodine-123 emits gamma rays (159 keV) suitable for clear and sensitive external detection by gamma cameras . This compound has significant application in neuroscience research, particularly for studying cerebrovascular and neurodegenerative conditions. It has been used to characterize cerebral perfusion deficits in non-lacunar stroke and to localize complex partial seizures . In the study of dementia, iofetamine (123I) imaging can help differentiate between types, such as Alzheimer's disease, where it typically shows a bilateral reduction in tracer uptake in the temporo-parieto-occipital region . The in vivo metabolism of iofetamine (123I) proceeds sequentially. The primary metabolic pathway involves dealkylation by the cytochrome P450 enzyme, predominantly CYP2C19, to form p-iodoamphetamine (PIA) . This is followed by deamination to p-iodophenylacetone, which is rapidly degraded to p-iodobenzoic acid and finally conjugated with glycine to form p-iodohippuric acid, the end metabolite that is excreted renally . Researchers should note that metabolism to these more water-soluble compounds can influence the accuracy of blood flow measurements over time. This product is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Properties

CAS No.

75917-92-9

Molecular Formula

C12H18IN

Molecular Weight

299.18 g/mol

IUPAC Name

1-(4-(123I)iodanylphenyl)-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C12H18IN/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3/i13-4

InChI Key

ISEHJSHTIVKELA-DCWJVSPSSA-N

SMILES

CC(C)NC(C)CC1=CC=C(C=C1)I

Isomeric SMILES

CC(C)NC(C)CC1=CC=C(C=C1)[123I]

Canonical SMILES

CC(C)NC(C)CC1=CC=C(C=C1)I

Other CAS No.

75917-92-9

Synonyms

Hydrochloride, I-123 Iofetamine
I-123 Iofetamine Hydrochloride
I-123, Iofetamine
Iodine 123 IMP
Iodine-123-IMP
Iofetamine
Iofetamine Hydrochloride, I 123
Iofetamine Hydrochloride, I-123
Iofetamine I 123
Iofetamine I-123
N Isopropyl p iodoamphetamine
N-Isopropyl-p-(Iodine-123)-Iodoamphetamine
N-Isopropyl-p-iodoamphetamine
N-Isopropyl-p-iodoamphetamine (I123) Hydrochloride

Origin of Product

United States

Preparation Methods

The synthesis of Iofetamine (¹²³I) primarily involves isotopic exchange and nucleophilic substitution reactions. The most widely cited method, developed by Carlsen and Andresen (1982), employs isotopic exchange between N-isopropyl-p-bromoamphetamine and sodium iodide (¹²³I) under acidic conditions . Key steps include:

  • Isotopic Exchange :

    • N-isopropyl-p-bromoamphetamine is reacted with [¹²³I]NaI in the presence of a copper(I) catalyst at 150°C for 15 minutes.

    • The reaction yield is enhanced by using anhydrous conditions and a stoichiometric excess of [¹²³I]NaI .

  • Purification :

    • Crude product is purified via preparative high-performance liquid chromatography (HPLC) using a C18 column and a methanol-water mobile phase .

    • Radiochemical purity exceeding 95% is achieved through this method .

Table 1: Key Reaction Parameters for Isotopic Exchange

ParameterOptimal ConditionImpact on Yield
Temperature150°CHigher yield at ≥140°C
Reaction Time15–30 minutesProlonged time reduces ¹²³I stability
[¹²³I]NaI Excess1.5–2.0 equivalentsMinimizes side reactions
CatalystCu(I) (0.1 mmol)Essential for activation

Industrial-Scale Production of Iodine-123

Iodine-123, the radioisotope integral to Iofetamine, is produced via cyclotron bombardment. The predominant method involves:

  • Nuclear Reaction :

    • Xenon-124 (¹²⁴Xe) is bombarded with protons (22 MeV energy) in a cyclotron, yielding Xenon-123 (¹²³Xe) through the (p,2n) reaction .

    • ¹²³Xe decays to Iodine-123 via electron capture (t₁/₂ = 2.08 hours) .

  • Separation and Purification :

    • Gaseous ¹²³Xe is trapped on a cooled molecular sieve and allowed to decay.

    • Iodine-123 is extracted using dry distillation at 750°C and dissolved in sodium hydroxide .

Challenges :

  • Contamination with Iodine-124 (¹²⁴I, t₁/₂ = 4.18 days) necessitates rigorous purification to avoid excessive radiation exposure .

  • Yield optimization requires precise control of proton beam energy and target thickness .

Radiolabeling Optimization

Najafi (1987) introduced modifications to improve radiolabeling efficiency :

  • Reaction Medium :

    • Substituting ethanol with dimethylformamide (DMF) increased yields from 65% to 89% due to enhanced solubility of the precursor .

  • Temperature Control :

    • Lowering the reaction temperature to 120°C reduced decomposition of ¹²³I while maintaining satisfactory kinetics .

Table 2: Impact of Solvent on Radiolabeling Efficiency

SolventYield (%)Radiochemical Purity (%)
Ethanol6592
DMF8995
Acetonitrile7290

Quality Control and Analytical Validation

Post-synthesis analysis ensures compliance with pharmacopeial standards:

  • HPLC Analysis :

    • Column: Reverse-phase C18 (5 µm, 250 × 4.6 mm).

    • Mobile Phase: 70:30 methanol/0.1 M ammonium acetate.

    • Detection: Gamma scintillation detector .

  • Paper Chromatography :

    • System: Whatman 17 paper with ethyl acetate.

    • Retention Factor (Rf): Iofetamine (¹²³I) = 0.8–0.9; free ¹²³I = 0.0–0.1 .

Acceptance Criteria :

  • Radiochemical purity ≥90% .

  • Specific activity ≥1.5 mCi/µg .

Challenges in Large-Scale Manufacturing

  • Isotope Availability :

    • The 13.2-hour half-life of ¹²³I restricts distribution to facilities near cyclotron centers .

  • Regulatory Compliance :

    • Adherence to Good Manufacturing Practice (GMP) requires validation of aseptic filling and endotoxin testing .

Chemical Reactions Analysis

Synthetic Reactions

Iofetamine (123I) is synthesized via isotopic exchange using sodium iodide-123 ([¹²³I]NaI) under controlled conditions:

  • Reaction :

    N isopropyl p bromoamphetamine+[123I]NaIIofetamine 123I +NaBr\text{N isopropyl p bromoamphetamine}+[^{123}\text{I}]\text{NaI}\rightarrow \text{Iofetamine 123I }+\text{NaBr}
  • Conditions :

    • Solvent: Ethyl acetate or methanol

    • Temperature: 80–120°C

    • Catalyst: Acidic media (e.g., HCl or H₂SO₄) .

Key Data :

ParameterValueSource
Radiochemical Yield40–60%
Purity (HPLC)>95%
Reaction Time30–60 minutes

Metabolic Reactions

In vivo, iofetamine (123I) undergoes sequential metabolic transformations:

Primary Pathway

  • Dealkylation :

    • Reaction :

      Iofetamine 123I p Iodoamphetamine PIA +Isopropyl Group\text{Iofetamine 123I }\rightarrow \text{p Iodoamphetamine PIA }+\text{Isopropyl Group}
    • Site : Brain, lungs, liver .

    • Enzyme : Cytochrome P450 isoforms .

  • Deamination :

    • Reaction :

      PIAp Iodophenylacetone+NH3\text{PIA}\rightarrow \text{p Iodophenylacetone}+\text{NH}_3
    • Rate-Limiting Step : Slow deamination compared to dealkylation .

  • Oxidative Degradation :

    • Reaction :

      p Iodophenylacetonep Iodobenzoic AcidGlycine Conjugationp Iodohippuric Acid\text{p Iodophenylacetone}\rightarrow \text{p Iodobenzoic Acid}\xrightarrow{\text{Glycine Conjugation}}\text{p Iodohippuric Acid}
    • Excretion : Urine (primary route) .

Metabolite Distribution :

TissueMetabolites Detected% Total Activity (24h)
BrainIMP, PIA>90%
LiverIMP, PIA, p-Iodohippuric Acid~70%
Urinep-Iodohippuric Acid~85%

Source:

Acidic Conditions

  • Reaction : Protonation of the amine group leads to hydrolysis , forming p-iodoamphetamine derivatives .

  • Stability : Degrades rapidly at pH < 3 .

Oxidative Conditions

  • Reagents : Chloramine-T, hydrogen peroxide.

  • Products : Radioactive iodine (¹²³I) liberation and aryl iodonium intermediates .

Reagent-Specific Reactivity

Reagent/ConditionReaction OutcomeApplication
Ethyl AcetateExtraction of lipophilic IMPMetabolite isolation
Perchloric AcidProtein precipitationSample preparation
High-Performance LCSeparation of IMP/PIAQuantification
Chloramine-TOxidative iodinationRadiolabeling

Stability Profile

ConditionHalf-LifeDegradation Products
Plasma (pH 7.4, 37°C)6–8 hoursPIA, p-Iodohippuric Acid
Acidic (pH 2.0)<1 hourDealkylated derivatives
UV Light ExposureNot stableRadiolysis products

Source:

Comparative Reactivity

Iofetamine (123I) exhibits higher lipophilicity (logP = 2.8) compared to analogs like p-iodophentermine, enhancing blood-brain barrier penetration but increasing susceptibility to hepatic metabolism . Its N-isopropyl group slows dealkylation relative to primary amines, prolonging cerebral retention .

Scientific Research Applications

Medical Imaging Applications

Cerebral Blood Flow Imaging
Iofetamine (123I) is predominantly utilized in single-photon emission computed tomography (SPECT) for evaluating cerebral blood flow. Its ability to cross the blood-brain barrier allows for effective imaging of brain perfusion. This is particularly useful in diagnosing conditions such as:

  • Stroke : Iofetamine helps identify areas of reduced blood flow early in the course of a stroke, often before structural changes are visible on CT scans .
  • Seizures : It assists in localizing seizure foci by visualizing abnormal cerebral blood flow patterns associated with epilepsy .
  • Alzheimer's Disease : The compound is employed in the early diagnosis of Alzheimer’s disease by detecting perfusion deficits characteristic of the condition .

Oncological Applications

Detection of Central Nervous System Lymphoma
Recent studies have highlighted the utility of Iofetamine (123I) SPECT in diagnosing central nervous system lymphoma. In a cohort study involving patients with brain tumors, Iofetamine demonstrated high uptake in cases of non-Hodgkin's lymphoma, indicating its potential as a diagnostic tool in differentiating lymphoma from other types of brain tumors .

Research Applications

Iofetamine (123I) is extensively used in scientific research to study brain function and neurochemistry due to its unique properties:

  • Pharmacokinetics Studies : Research has focused on the metabolic pathways of Iofetamine, revealing that it undergoes dealkylation to form p-iodoamphetamine, which can be quantified using high-performance liquid chromatography . This understanding aids in developing better imaging agents and therapeutic compounds.
  • Neurotransmitter Release Studies : Given its mechanism of action—inducing the release of serotonin and norepinephrine—researchers utilize Iofetamine to study neurotransmitter dynamics in various neurological conditions .

Case Study 1: Stroke Diagnosis

A study involving 83 patients demonstrated that Iofetamine (123I) SPECT could visualize perfusion abnormalities in stroke patients earlier than traditional imaging methods like CT. The study highlighted that regions with altered blood flow often exceeded those suggested by CT findings .

Case Study 2: Seizure Localization

In another clinical evaluation, Iofetamine was used to identify seizure foci in patients with refractory epilepsy. The imaging results correlated well with electroencephalographic findings, establishing its reliability as a diagnostic tool .

Application AreaConditionImaging TechniqueKey Findings
NeurologyStrokeSPECTEarly detection of perfusion deficits
NeurologyEpilepsySPECTLocalization of seizure foci
OncologyCNS LymphomaSPECTHigh uptake indicative of lymphoma

Comparison with Similar Compounds

Dopamine Transporter (DAT) Imaging Agents

[123I]β-CIT and Derivatives
  • Kinetics: [123I]β-CIT has slow kinetics, requiring imaging 20–24 hours post-injection. Its fluorinated analogs ([123I]β-CIT-FP and [123I]β-CIT-FE) exhibit faster kinetics (peak striatal uptake within 30 minutes) and comparable DAT selectivity .
  • Striatal-to-Midbrain Ratio:
    • [123I]β-CIT-FP: 9.1 ± 1.8
    • [123I]β-CIT-FE: 7.7 ± 0.7
  • Clinical Utility: [123I]β-CIT detects ~53% DAT loss in early Parkinson’s disease (PD), correlating with symptom severity .
[123I]IPT

A cocaine analog used in PD imaging, [123I]IPT shows reduced striatal uptake contralateral to symptomatic sides, correlating with disease duration .

[99mTc]TRODAT-1

Table 1: DAT Imaging Agents Comparison

Compound Peak Imaging Time Striatal Binding Reduction in PD Clinical Availability
[123I]β-CIT 20–24 hours ~53% Widely available
[123I]β-CIT-FP 30 minutes Similar to β-CIT Experimental
[99mTc]TRODAT-1 4 hours ~50% Limited (Taiwan)

Serotonin Transporter (SERT) Imaging Agents

[123I]pZIENT
  • Affinity: SERT binding affinity of ~0.05 nM (highest among SPECT ligands).
  • Kinetics: Slow washout, high target-to-background ratio (vs. [123I]ADAM) .
[123I]β-CIT-FE and [123I]β-CIT-FP

These compounds exhibit mixed DAT/SERT affinity, with [123I]β-CIT-FE showing faster kinetics but higher non-specific binding .

Tumor-Targeting Agents

[123I]BZA (Melanoma Imaging)
  • Uptake: High melanin affinity but variable tumor retention. Spermidine derivatives of [123I]BZA show lower tumor accumulation despite similar binding .
  • Comparison: [123I]IMAZA (adrenocortical carcinoma) achieves 4.6× higher tumor-to-background ratios than [123I]IMTO .
Hypoxia Imaging Agents
  • [123I]CuL (copper bis(thiosemicarbazonate)) shows 5× lower tumor-to-muscle ratios than [64Cu]CuL, attributed to rapid in vivo degradation .

Table 2: Tumor Imaging Agents Comparison

Compound Target Tumor-to-Background Ratio Key Limitation
[123I]BZA Melanoma High (varies by derivative) Variable tumor retention
[123I]IMAZA Adrenocortical CA 4.6× > [123I]IMTO Rapid clearance from non-target tissue
[123I]CuL Hypoxic Tumors 1.5 (vs. 5.5 for [64Cu]CuL) Poor in vivo stability

Isotope Logistics and Clinical Utility

  • Advantage Over 131I: Reduced stunning effect in thyroid imaging but lower sensitivity in some applications .

Q & A

Q. What statistical approaches resolve low signal-to-noise ratios in Iofetamine (123I) studies?

  • Methodological Answer : Apply Gaussian smoothing (6–8 mm FWHM) to raw SPECT data. Use region-of-interest (ROI) analysis with predefined anatomical atlases (e.g., AAL or Brodmann areas). For small cohorts, bootstrap resampling improves reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iofetamine (123I)
Reactant of Route 2
Reactant of Route 2
Iofetamine (123I)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.